
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide (N-DMPE-MPC) is an organic compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of pyrazole and is composed of three methyl groups and an ethyl group attached to a nitrogen atom. N-DMPE-MPC has been used as a reference compound in numerous studies due to its ability to interact with various biological systems.
Mécanisme D'action
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to interact with various biological systems, including enzymes, proteins, and drug-resistant bacteria. The compound has been found to act as an inhibitor of enzymes, such as cytochrome P450 and cyclooxygenase. Additionally, N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to interact with proteins, such as tyrosine kinases and phosphatases, and to inhibit the growth of drug-resistant bacteria.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to have a variety of biochemical and physiological effects. The compound has been found to inhibit the activity of enzymes, such as cytochrome P450 and cyclooxygenase, and to interact with proteins, such as tyrosine kinases and phosphatases. Additionally, N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to inhibit the growth of drug-resistant bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively easy to synthesize and is readily available. Additionally, N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to interact with a variety of biological systems, making it a useful tool for studying the effects of various drugs on the human body. However, the compound has also been found to be toxic in high concentrations, and its effects on humans have not been thoroughly studied.
Orientations Futures
The potential applications of N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in scientific research are numerous. One potential future direction is to study the effects of N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide on humans in order to better understand its biochemical and physiological effects. Additionally, further research could be conducted on the compound’s ability to interact with various biological systems, such as enzymes and proteins, and its potential to inhibit the growth of drug-resistant bacteria. Furthermore, the compound could be studied for its potential applications in drug development and drug delivery. Finally, further research could be conducted on the compound’s potential toxic effects in order to better understand its safety profile.
Méthodes De Synthèse
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can be synthesized through several methods. One method is through the reaction of 3,5-dimethylphenyl isocyanate with 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. This reaction is carried out in the presence of a base, such as potassium carbonate, and yields N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide as the product. Additionally, N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can be synthesized by reacting 3,5-dimethylphenyl isocyanate with 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in the presence of a base.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been used in various scientific research applications, such as in the study of enzyme inhibition, protein-protein interaction, and the inhibition of drug-resistant bacteria. Additionally, N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been used as a reference compound in studies of the effects of various drugs on the human body.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-ethyl-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-5-18-14(9-12(4)17-18)15(19)16-13-7-10(2)6-11(3)8-13/h6-9H,5H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVTYMYDADGQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

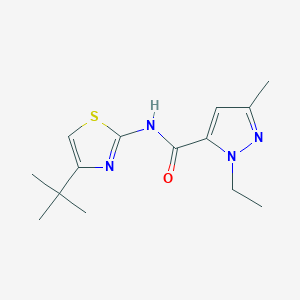
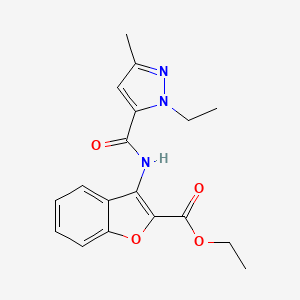

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537214.png)
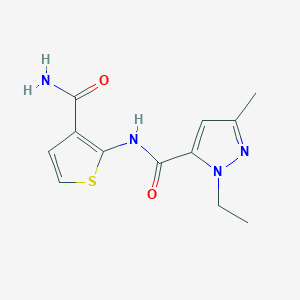

![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B6537233.png)
![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6537241.png)
![1-ethyl-3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537245.png)


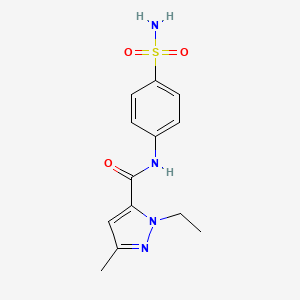
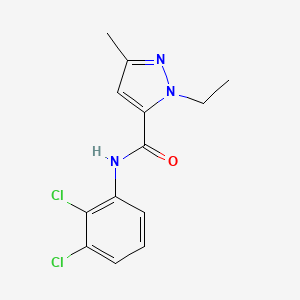
![2-(2,4-difluorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6537275.png)